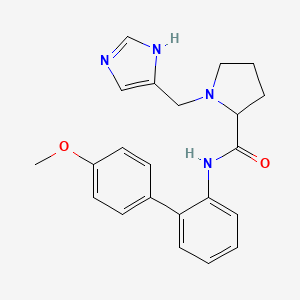
1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as IMP, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This proline derivative has shown promising results in various scientific research studies, including its use as a potential drug candidate for the treatment of several diseases.
Wirkmechanismus
The exact mechanism of action of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is not fully understood. However, studies have suggested that it may act as a potent inhibitor of certain enzymes, including proteases and kinases. 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to modulate the activity of certain receptors, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to have several biochemical and physiological effects. Studies have reported its potential to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its high potency and selectivity. It has been shown to have a strong inhibitory effect on certain enzymes and receptors, making it a useful tool for studying their function. However, one of the limitations of using 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One potential area of research is the development of new drug candidates based on the structure of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. Researchers could also investigate the potential use of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in the treatment of other diseases, including infectious diseases and autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide and its effects on various biological systems.
Synthesemethoden
The synthesis of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves the reaction of 4'-methoxy-2-biphenylylcarboxylic acid with 1-(1H-imidazol-4-ylmethyl)piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the proline derivative, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential applications in medicinal chemistry. Various studies have reported its potential use as a drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-18-10-8-16(9-11-18)19-5-2-3-6-20(19)25-22(27)21-7-4-12-26(21)14-17-13-23-15-24-17/h2-3,5-6,8-11,13,15,21H,4,7,12,14H2,1H3,(H,23,24)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGGDLEBQNAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenylalanine](/img/structure/B6007530.png)
![3-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)
![N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6007543.png)
![7-(2,3-dimethoxybenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007558.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6007565.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6007573.png)
![N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B6007578.png)
![2-(4-methoxyphenyl)-1-(3-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6007587.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6007602.png)
![3-(2-ethoxy-1-naphthyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B6007612.png)
![4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B6007617.png)
![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B6007618.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B6007633.png)
![[5-({[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6007646.png)